2-Methyl-3-(2-pyridyl)-1-propene
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Overview
Description
Synthesis Analysis
The synthesis of methylpyridines has been studied extensively. One method involves the use of a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . Another method involves the Kröhnke pyridine synthesis, a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .Scientific Research Applications
Catalytic Activity in Hydrogenation Reactions
The catalytic activity of related compounds to 2-Methyl-3-(2-pyridyl)-1-propene has been explored in hydrogenation reactions. For instance, the hydrogenation of ketones using ruthenium complexes activated by 2-(aminomethyl)pyridine ligands demonstrated significant catalytic activity. These complexes, particularly those utilizing 2-amino-2-(2-pyridyl)propane (appH) as a ligand, showed effective catalysis in the hydrogenation of acetophenone under mild conditions. The presence of pyridyl groups in these ligands plays a crucial role in activating the ruthenium catalysts for these reactions (Hadžović et al., 2007).
Synthesis and Structural Analysis of Metal Complexes
Compounds similar to 2-Methyl-3-(2-pyridyl)-1-propene have been utilized in the synthesis of metal complexes, showcasing the versatility of pyridyl-containing ligands. For example, W(CO)5 complexes with 3-(4-pyridyl)propenal demonstrated unique structural features and electronic absorption spectra, highlighting the potential of these compounds in the development of novel metal complexes with distinctive properties (Hameed et al., 2002).
Formation of Metallosupramolecules
The self-assembly of metallosupramolecules using flexible 2-pyridyl ligands represents another significant application. Reactions involving silver ions and 2-pyridyl ligands like 1,3-bis(2-pyridyl)propane have led to the formation of discrete metallocyclic complexes, demonstrating the potential of pyridyl-containing compounds in the construction of complex molecular architectures (Shin et al., 2003).
Photoluminescent Properties
The photoluminescent properties of coordination polymers formed from silver(I) and bifunctional pyridyl ligands have been studied, revealing insights into the interactions between aromatic rings and their role in stabilizing polymeric structures. Such studies contribute to our understanding of the luminescent properties of metal-organic frameworks and their potential applications in optical materials (Oh et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-3-(2-pyridyl)-1-propene are likely to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
The compound’s interaction with its targets involves inhibiting protein kinases . This inhibition is achieved through the compound’s resemblance in structure with the nucleotide base pair of DNA and RNA, making it a valuable compound in the treatment of cancer .
Biochemical Pathways
The affected pathways are those controlled by protein kinases . By inhibiting these enzymes, 2-Methyl-3-(2-pyridyl)-1-propene disrupts the normal functioning of these pathways, leading to changes in cell growth, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of 2-Methyl-3-(2-pyridyl)-1-propene’s action would be the disruption of normal cell processes controlled by protein kinases . This could lead to changes in cell growth and differentiation, potentially making the compound useful in the treatment of diseases such as cancer .
properties
IUPAC Name |
2-(2-methylprop-2-enyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-8(2)7-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHHCPHPZNGOFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501601 |
Source
|
Record name | 2-(2-Methylprop-2-en-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936621-16-8 |
Source
|
Record name | 2-(2-Methyl-2-propen-1-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936621-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methylprop-2-en-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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